molecular formula C19H14FNO5S B11052260 N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide

Cat. No.: B11052260
M. Wt: 387.4 g/mol
InChI Key: AELOUTHDYPUMCQ-UHFFFAOYSA-N
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Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide: is a complex organic compound that features a combination of benzodioxole, naphthalene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole derivative, followed by the introduction of the acetyl group. The naphthalene sulfonamide moiety is then synthesized separately and coupled with the benzodioxole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group or the benzodioxole ring.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Biology: In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Industry: In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide features a unique combination of functional groups that may confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can influence the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H14FNO5S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-4-fluoronaphthalene-1-sulfonamide

InChI

InChI=1S/C19H14FNO5S/c1-11(22)14-8-17-18(26-10-25-17)9-16(14)21-27(23,24)19-7-6-15(20)12-4-2-3-5-13(12)19/h2-9,21H,10H2,1H3

InChI Key

AELOUTHDYPUMCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)F)OCO2

Origin of Product

United States

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